molecular formula C20H24ClNO3 B4050563 N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide

Cat. No.: B4050563
M. Wt: 361.9 g/mol
InChI Key: CCZGPRFDVFOPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a tert-butylphenoxy group, a hydroxypropyl chain, and a chlorobenzamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide typically involves multiple steps. One common method starts with the reaction of 4-tert-butylphenol with epichlorohydrin to form 3-(4-tert-butylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with 4-chlorobenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The chlorobenzamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
  • 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide

Uniqueness

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its tert-butylphenoxy group provides steric hindrance, while the hydroxypropyl chain and chlorobenzamide moiety offer sites for further chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c1-20(2,3)15-6-10-18(11-7-15)25-13-17(23)12-22-19(24)14-4-8-16(21)9-5-14/h4-11,17,23H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZGPRFDVFOPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.